molecular formula C4ClF7O B14404641 1-Chloro-1,1,3,3,4,4,4-heptafluorobutan-2-one CAS No. 87375-46-0

1-Chloro-1,1,3,3,4,4,4-heptafluorobutan-2-one

Cat. No.: B14404641
CAS No.: 87375-46-0
M. Wt: 232.48 g/mol
InChI Key: XCMXABCYOLFTAQ-UHFFFAOYSA-N
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Description

1-Chloro-1,1,3,3,4,4,4-heptafluorobutan-2-one is a fluorinated organic compound with the molecular formula C4H2ClF7O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,3,3,4,4,4-heptafluorobutan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,1,1,3,3,3-hexafluoropropane with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1,1,3,3,4,4,4-heptafluorobutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-Chloro-1,1,3,3,4,4,4-heptafluorobutan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.

    Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive nature.

    Medicine: Investigated for potential use in drug development and as a diagnostic tool in medical imaging.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1,1,3,3,4,4,4-heptafluorobutan-2-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of multiple fluorine atoms, which can form strong bonds with other elements. This reactivity allows the compound to participate in a wide range of chemical reactions, including nucleophilic substitution and electrophilic addition. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

1-Chloro-1,1,3,3,4,4,4-heptafluorobutan-2-one can be compared with other fluorinated compounds, such as:

    1,1,1,3,3,3-Hexafluoropropane: Similar in structure but lacks the chlorine atom, resulting in different reactivity and applications.

    2,2,3,3,4,4,4-Heptafluoro-1-butanol: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical properties and uses.

    1,1,1,3,3,3-Hexachloropropane: Contains chlorine atoms but lacks fluorine atoms, resulting in different physical and chemical characteristics.

The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which impart distinct reactivity and stability, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

1-chloro-1,1,3,3,4,4,4-heptafluorobutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4ClF7O/c5-3(8,9)1(13)2(6,7)4(10,11)12
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMXABCYOLFTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4ClF7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579517
Record name 1-Chloro-1,1,3,3,4,4,4-heptafluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87375-46-0
Record name 1-Chloro-1,1,3,3,4,4,4-heptafluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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